

Preclinical Toxicity of Val-cit-PAB Based ADCs: A Comparative Guide

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Compound of Interest

Compound Name: Val-cit-PAB-OH

Cat. No.: B8177366

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The Valine-citrulline-p-aminobenzylcarbamate (Val-cit-PAB) linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient payload release within target tumor cells.[1] However, accumulating preclinical evidence highlights significant off-target toxicities associated with this linker, presenting challenges to the therapeutic window of these potent cancer therapies.[1] This guide provides an objective comparison of the preclinical toxicity of Val-cit-PAB based ADCs with alternative platforms, supported by experimental data, to inform the design of safer and more effective next-generation ADCs.

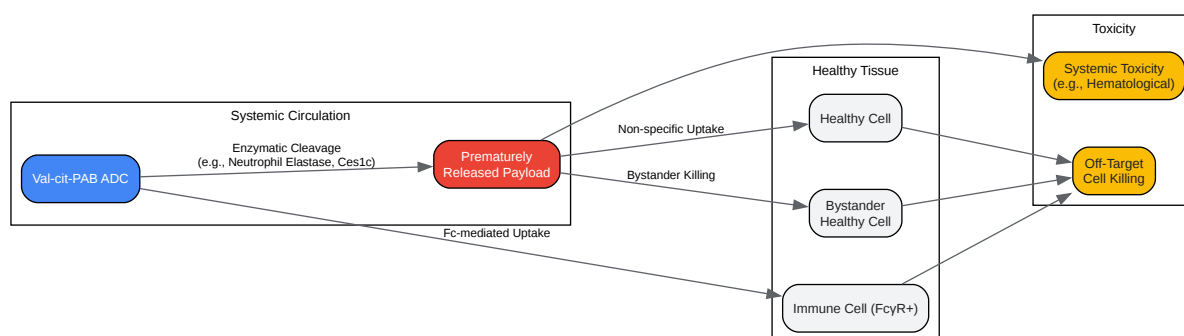
Mechanisms of Val-cit-PAB ADC Off-Target Toxicity

The primary drivers of off-target toxicity in Val-cit-PAB containing ADCs are premature payload release into systemic circulation and non-specific uptake by healthy tissues.[1] Several key mechanisms contribute to these phenomena:

- **Enzymatic Cleavage in Plasma:** The Val-cit dipeptide, designed for cleavage by cathepsin B within the tumor lysosome, is also susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase and rodent carboxylesterase 1c (Ces1c).[1]

[2][3] This leads to the premature release of the cytotoxic payload, causing systemic toxicity, particularly hematological toxicities like neutropenia.[1][2][4]

- **Broad Cathepsin Sensitivity:** The Val-cit linker exhibits sensitivity to a variety of cathepsins, including cathepsin K and L, which are not exclusively overexpressed in tumor cells.[5] This broad sensitivity can lead to off-target toxicity in normal tissues.[5]
- **Fc-Mediated Uptake:** The Fc domain of the antibody component can be recognized by Fc gamma receptors (FcγRs) on healthy immune cells, leading to target-independent uptake of the ADC and subsequent toxicity.[1]
- **Bystander Effect in Healthy Tissues:** If the released payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells, further contributing to off-target toxicities.[1]



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